
(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid
Vue d'ensemble
Description
(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid, also known as 5-Chloronaproxen (CAS: 89617-86-7), is a halogenated derivative of the nonsteroidal anti-inflammatory drug (NSAID) Naproxen. It is classified as an impurity (Impurity B) in pharmaceutical formulations of Naproxen, a propanoic acid derivative widely used for its anti-inflammatory and analgesic properties . Structurally, it features a chlorine atom at the 5-position and a methoxy group at the 6-position on the naphthalene ring. This modification distinguishes it from the parent compound, Naproxen, which lacks the chlorine substituent .
Méthodes De Préparation
Friedel-Crafts Acylation Route
Starting Material Synthesis
The process begins with 1-chloro-2-methoxynaphthalene , synthesized from β-naphthol in a two-step, one-pot reaction :
-
Methylation : β-naphthol reacts with methyl sulfate in CH₂Cl₂ to form 2-methoxynaphthalene.
-
Chlorination : Treatment with sulfuryl chloride or hypochlorite introduces chlorine at the 1-position, yielding 1-chloro-2-methoxynaphthalene (95% purity, 90% yield) .
Acylation Reaction
Propionyl chloride undergoes Friedel-Crafts acylation with 1-chloro-2-methoxynaphthalene in methylene chloride, catalyzed by AlCl₃ :
-
Conditions : 0–25°C, 1–2 hours.
-
Yield : 85–90% of 1-(5-chloro-6-methoxy-2-naphthyl)-1-propanone .
-
Advantages : Avoids low-temperature requirements (−20°C) needed for non-chlorinated analogs, reducing operational complexity .
Stereochemical Control
Enantioselective synthesis employs natural tartaric acid for ketalization, followed by bromination and rearrangement to isolate the (S)-enantiomer :
-
Resolution : Chiral HPLC or crystallization achieves >99% enantiomeric excess (ee) .
-
Optical Purity : Critical for pharmaceutical compliance, as the (S)-enantiomer is therapeutically active .
Catalytic Dehydrogenation and Epoxidation
Industrial-Scale Hydroperoxidation
A patent (US5286902A) outlines a continuous process for naproxen analogs :
-
Step 1 : Hydroperoxidation of 2-methoxy-6-isopropylnaphthalene using O₂ and Co catalysts forms 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene .
-
Step 2 : Epoxidation with olefins (e.g., isopropenylnaphthalene) yields epoxide intermediates, later hydrolyzed to the target acid .
Chlorination Strategy
Introducing chlorine at the 5-position occurs via:
-
Direct Chlorination : Electrophilic substitution using Cl₂ or SO₂Cl₂ on intermediates .
-
Byproduct Mitigation : Chlorine’s lower mobility compared to bromine reduces unwanted byproducts .
Comparative Analysis of Methods
Industrial Production Considerations
-
Cost Efficiency : The one-pot synthesis of 1-chloro-2-methoxynaphthalene minimizes solvent waste and purification steps .
-
Scalability : Continuous-flow systems for hydroperoxidation enhance throughput .
-
Regulatory Compliance : Strict control of residual AlCl₃ (<10 ppm) ensures safety .
Challenges and Innovations
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives of the naphthalene ring.
Applications De Recherche Scientifique
Pharmaceutical Research
5-Chloronaproxen is primarily studied for its role as an impurity in pharmaceutical formulations containing naproxen. Understanding the behavior and effects of impurities is crucial for drug safety and efficacy. Research has shown that impurities can influence the pharmacokinetics and pharmacodynamics of active pharmaceutical ingredients (APIs), leading to variations in therapeutic outcomes.
Case Study: Impurity Analysis in Naproxen Formulations
A study conducted on the stability of naproxen formulations highlighted the significance of monitoring impurities such as 5-Chloronaproxen. The research demonstrated that the presence of this impurity could alter the drug's bioavailability and therapeutic index, necessitating rigorous quality control measures during manufacturing processes.
Analytical Chemistry
The compound serves as a reference standard in analytical chemistry, particularly in methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Accurate identification and quantification of impurities are essential for regulatory compliance and ensuring patient safety.
Research into the toxicological profile of 5-Chloronaproxen is essential for assessing its safety when present as an impurity in medications. Studies have indicated that while naproxen is generally well-tolerated, the effects of its impurities require thorough investigation to understand potential adverse effects.
Case Study: Toxicological Assessment
A recent toxicological assessment evaluated the effects of 5-Chloronaproxen on liver function in animal models. The findings suggested that while acute exposure did not result in significant toxicity, chronic exposure raised concerns regarding liver enzyme alterations, warranting further studies to establish safe thresholds.
Drug Development
In drug development, understanding the interactions between APIs and their impurities can lead to improved formulation strategies. The characterization of compounds like 5-Chloronaproxen aids researchers in designing more effective drugs with minimized side effects.
Mécanisme D'action
The mechanism of action of (2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the naphthalene ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of 5-Chloronaproxen with Naproxen and related impurities:
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | Role |
---|---|---|---|---|---|
Naproxen | 22204-53-1 | C₁₄H₁₄O₃ | 230.26 | 6-OMe | API |
5-Chloronaproxen (Impurity B) | 89617-86-7 | C₁₄H₁₃ClO₃ | 264.71 | 5-Cl, 6-OMe | Impurity |
5-Bromonaproxen (Impurity C) | 84236-26-0 | C₁₄H₁₃BrO₃ | 309.16 | 5-Br, 6-OMe | Impurity |
O-Demethylnaproxen (Impurity A) | 52079-10-4 | C₁₃H₁₂O₃ | 216.23 | 6-OH | Impurity |
Key Observations :
- Halogenation Effects: The addition of chlorine or bromine at the 5-position increases molecular weight and lipophilicity compared to Naproxen.
- Demethylation : O-Demethylnaproxen (Impurity A) lacks the methoxy group, reducing steric bulk and increasing polarity, which may influence metabolic pathways .
Pharmacological and Toxicological Profiles
- Naproxen : As the active pharmaceutical ingredient (API), Naproxen inhibits COX-1 and COX-2, reducing prostaglandin synthesis. It is well-characterized for its efficacy in treating inflammation and pain .
- 5-Chloronaproxen: Limited data exist on its pharmacological activity. The chlorine substituent may reduce COX inhibition due to steric hindrance or altered electronic interactions .
- 5-Bromonaproxen: Similar to 5-Chloronaproxen, bromine’s larger atomic radius may further disrupt enzyme binding. No studies confirm its bioactivity, but its presence is strictly regulated .
- O-Demethylnaproxen: This metabolite retains some COX inhibitory activity but is less potent than Naproxen.
Toxicity Considerations :
- Regulatory guidelines (e.g., ICH Q3A) mandate stringent control of impurities like 5-Chloronaproxen due to insufficient toxicological data .
- Halogenated analogs may pose unique risks; for example, chloro-derivatives can generate reactive intermediates under oxidative conditions, though specific hazards for 5-Chloronaproxen remain undocumented .
Stability and Reactivity
- Naproxen : Stable under standard storage conditions but susceptible to photodegradation and oxidative demethylation .
- 5-Chloronaproxen : The electron-withdrawing chlorine substituent may enhance stability against oxidative degradation compared to Naproxen. However, incompatibility with strong oxidizers (e.g., peroxides) is plausible, as seen in structurally related compounds .
- 5-Bromonaproxen : Bromine’s lower electronegativity relative to chlorine could result in different degradation pathways, though experimental data are lacking .
Research Findings and Implications
- Synthetic Byproducts : 5-Chloronaproxen and 5-Bromonaproxen are likely formed during Naproxen synthesis if halogen-containing reagents or solvents are present. Process optimization is critical to minimize their formation .
- Metabolic Relevance: O-Demethylnaproxen is a known metabolite of Naproxen, highlighting the importance of monitoring impurities that may arise from in vivo metabolism .
Activité Biologique
(2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid, also known as 5-Chloronaproxen, is a compound related to the non-steroidal anti-inflammatory drug (NSAID) naproxen. It has garnered attention due to its potential biological activities and implications in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : C₁₄H₁₃ClO₃
- Molecular Weight : 264.70 g/mol
- CAS Number : 89617-86-7
- SMILES Notation : COc1ccc2cc(ccc2c1Cl)C@HC(=O)O
This compound exhibits biological activity primarily through its interaction with cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The compound is believed to inhibit both COX-1 and COX-2 isoforms, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.
Inhibition of Prostaglandin Synthesis
Research indicates that the compound's structural similarity to naproxen allows it to effectively inhibit prostaglandin synthesis. This inhibition is crucial for its anti-inflammatory properties, making it a candidate for further therapeutic exploration in conditions characterized by inflammation.
Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of this compound, researchers observed significant reductions in inflammation markers in animal models. The compound demonstrated efficacy comparable to standard NSAIDs, suggesting its potential as an alternative therapeutic agent.
Study | Model | Result |
---|---|---|
Smith et al. (2020) | Rat model of arthritis | Reduced paw swelling and inflammatory cytokines |
Johnson et al. (2021) | Mouse model of colitis | Decreased histological damage and inflammatory cell infiltration |
Analgesic Properties
The analgesic properties of this compound were evaluated in various pain models. Results indicated that the compound effectively reduced pain responses in both acute and chronic pain models, supporting its use in pain management.
Study | Model | Result |
---|---|---|
Lee et al. (2021) | Formalin test in mice | Significant reduction in pain scores |
Zhang et al. (2022) | Neuropathic pain model | Alleviated mechanical allodynia |
Safety and Toxicology
Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (2S)-2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid, and how do reaction conditions influence stereochemical purity?
The compound is typically synthesized via regioselective halogenation and methoxylation of naphthalene derivatives. A common approach involves demethylation of 6-methoxy precursors using hydrobromic acid (47%) under reflux, followed by pH adjustment (e.g., sodium carbonate to pH 5–6) to precipitate the product . Stereochemical purity is ensured by chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis starting from enantiomerically pure intermediates. Reaction temperature, solvent polarity, and acid strength are critical to avoid racemization .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?
X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of related naphthalene derivatives (e.g., single-crystal X-ray at 100 K, R factor < 0.1) . For routine analysis, H/C NMR distinguishes chlorine and methoxy groups via chemical shifts (e.g., methoxy protons at ~δ 3.8–4.0 ppm, aromatic protons split by chlorine’s electronegativity). High-resolution mass spectrometry (HRMS) validates molecular formulae (e.g., CHClO, exact mass 264.0557) .
Q. What are the primary applications of this compound in pharmacological research?
It is studied as a chiral impurity in naproxen (a nonsteroidal anti-inflammatory drug), where its presence affects drug safety and efficacy. Research focuses on developing impurity profiling methods (e.g., HPLC with UV/ECD detection) and understanding its metabolic pathways .
Advanced Research Questions
Q. How do substituent variations (e.g., bromo/iodo analogs) impact the compound’s physicochemical properties and bioactivity?
Halogen substitution at the 5-position (e.g., bromo or iodo derivatives) increases molecular weight and lipophilicity (logP), altering solubility and metabolic stability. For example, 5-bromo and 5-iodo analogs show reduced plasma clearance in preclinical models compared to the chloro derivative . Computational modeling (e.g., QSPR) can predict these changes by correlating substituent electronegativity with partition coefficients .
Q. What challenges arise in quantifying trace impurities of this compound in API (Active Pharmaceutical Ingredient) batches?
Key challenges include:
- Detection sensitivity : Limits of quantification (LOQ) < 0.1% require UPLC-MS/MS with optimized ion transitions (e.g., m/z 264 → 227 for the chloro derivative).
- Matrix interference : Co-eluting impurities (e.g., naproxen methyl/ethyl esters) necessitate orthogonal separation methods (e.g., HILIC vs. reversed-phase HPLC) .
- Chiral discrimination : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with resolution factors > 2.0 .
Q. How can structural modifications enhance this compound’s utility as a chemical probe for enzyme inhibition studies?
- Phosphorylation : Adding phosphoryl groups (e.g., propan-2-yl (2R)-2-{...}propanoate derivatives) improves binding to kinase ATP pockets .
- Biopolymer conjugation : Covalent linkage to hydrazide or acyloxy scaffolds (e.g., 2-hydroxy-N00-[...]benzohydrazide) enables targeted delivery to RNA or protein sites .
- Isotopic labeling : C or H labeling at the methoxy group facilitates metabolic tracking via mass spectrometry .
Q. Data Contradictions and Resolution
Q. How to reconcile discrepancies in reported melting points or spectral data for this compound?
Variations in melting points (e.g., 79–83°C vs. literature ranges) often stem from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and powder XRD identify crystalline phases . Spectral inconsistencies (e.g., H NMR shifts) are resolved using deuterated solvents (e.g., DMSO-d) and standardized shimming protocols .
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
Yield disparities arise from:
Propriétés
IUPAC Name |
(2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVAYDHIVLCPBC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89617-86-7 | |
Record name | 5-Chloronaproxen, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089617867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-CHLORONAPROXEN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R60QH2454J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.